VEGFR-3 vs. VEGFR-2 Selectivity Profile
MAZ51 demonstrates a distinct selectivity profile compared to more modern VEGFR-3 inhibitors. While MAZ51 inhibits VEGF-C-induced VEGFR-3 activation with an IC50 of 25 nM, it is significantly less potent against VEGFR-2 (IC50 = 4.5 μM), yielding a selectivity ratio of 180:1 for VEGFR-3 over VEGFR-2 . This is in stark contrast to SAR131675, which exhibits a VEGFR-3 IC50 of 23 nM and a VEGFR-2 IC50 of 230 nM, a ~10-fold selectivity .
| Evidence Dimension | VEGFR-3 vs VEGFR-2 Selectivity |
|---|---|
| Target Compound Data | IC50 (VEGFR-3) = 25 nM; IC50 (VEGFR-2) = 4.5 μM |
| Comparator Or Baseline | SAR131675: IC50 (VEGFR-3) = 23 nM; IC50 (VEGFR-2) = 230 nM |
| Quantified Difference | MAZ51 selectivity ratio (VEGFR-2 IC50 / VEGFR-3 IC50) = 180. SAR131675 selectivity ratio = 10. |
| Conditions | VEGF-C-induced VEGFR-3 activation assay (MAZ51); Cell-free kinase assay (SAR131675) |
Why This Matters
This difference is critical for experiments requiring VEGFR-3 inhibition with minimal off-target activity on VEGFR-2, where MAZ51 provides a wider therapeutic window in VEGFR-2 expressing systems.
